

Technical Support Center: Metabolic Model Refinement with D-Lyxose-13C-2

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Compound of Interest

Compound Name: D-Lyxose-13C-2

Cat. No.: B12410162

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Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing **D-Lyxose-13C-2** for the refinement of metabolic models. This resource provides answers to frequently asked questions and detailed troubleshooting guides for common issues encountered during 13C metabolic flux analysis (13C-MFA) experiments.

Frequently Asked Questions (FAQs)

Q1: What is D-Lyxose and why use it as a 13C tracer?

D-Lyxose is a rare pentose sugar. Using D-Lyxose labeled with 13C at a specific position (e.g., the C-2 position) allows researchers to trace its metabolic fate through cellular pathways. Because it is not a primary carbon source for most cells, it can be used to probe specific enzymatic activities or alternative metabolic routes, such as the pentose phosphate pathway (PPP), without the overwhelming flux seen from common substrates like glucose. This provides a high-resolution view of specific parts of the metabolic network, aiding in the detailed refinement of computational models.

Q2: What is the general workflow for a **D-Lyxose-13C-2** based 13C-MFA experiment?

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique for quantifying intracellular metabolic fluxes. The workflow involves several key stages:

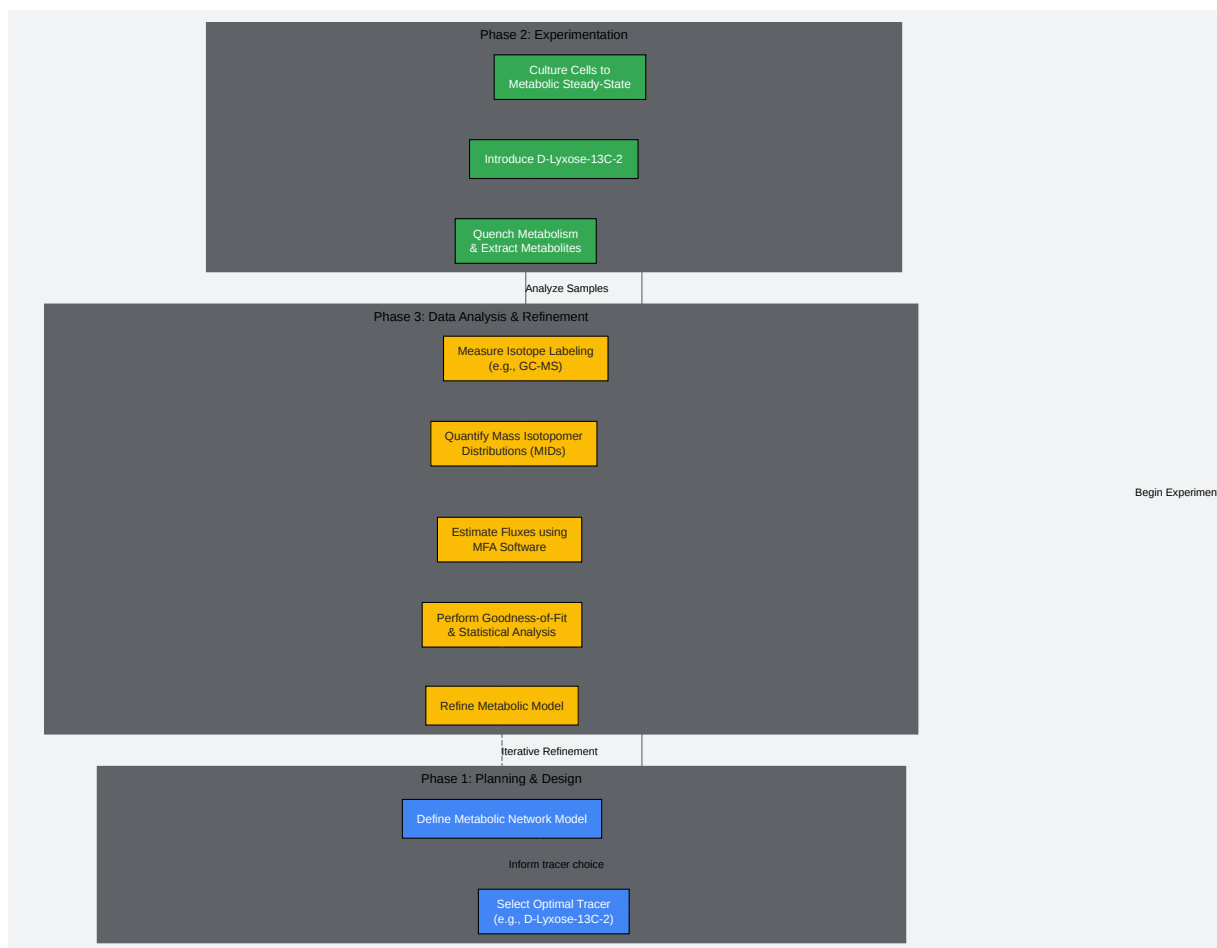
- **Experimental Design:** A metabolic network model is defined, and the optimal tracer (in this case, **D-Lyxose-13C-2**) is selected to maximize the resolution of the fluxes of interest.

- **Tracer Experiment:** Cells are cultured until they reach a metabolic steady state, at which point the standard medium is replaced with a medium containing the ^{13}C -labeled D-Lyxose.
- **Sample Collection & Quenching:** After a defined incubation period, metabolism is rapidly halted (quenched), and intracellular metabolites are extracted.
- **Isotopic Labeling Measurement:** The extracted metabolites are analyzed, typically using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the mass isotopomer distributions (MIDs) of key metabolites.
- **Flux Estimation & Model Refinement:** The measured MIDs and other extracellular rates (e.g., substrate uptake) are used as inputs for specialized software. The software estimates the intracellular fluxes that best reproduce the experimental data, allowing for the validation and refinement of the initial metabolic model.

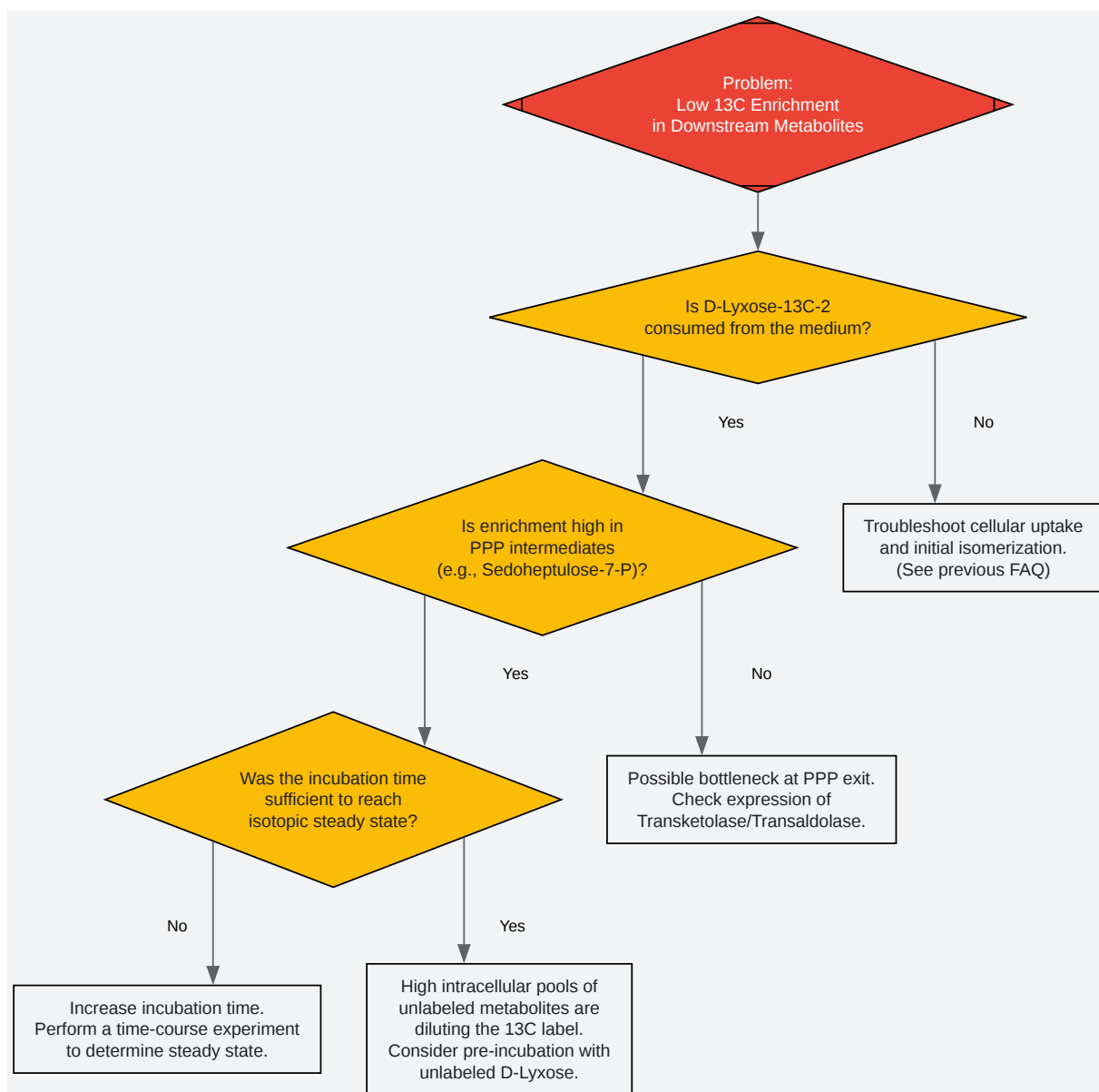
Q3: How does **D-Lyxose- ^{13}C -2** enter central carbon metabolism?

The primary route for D-Lyxose catabolism in many microorganisms involves its isomerization to D-xylulose by the enzyme D-lyxose isomerase. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, a key intermediate in the pentose phosphate pathway (PPP). From the PPP, the ^{13}C label can be distributed throughout the central carbon metabolism, including glycolysis and the TCA cycle.

Experimental Workflow and Metabolic Pathway Diagrams







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